molecular formula C21H12Cl4N2O3 B12000572 3-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate CAS No. 765296-82-0

3-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B12000572
CAS No.: 765296-82-0
M. Wt: 482.1 g/mol
InChI Key: HXURKXNMQAILFC-KBKYJPHKSA-N
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Description

3-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound characterized by the presence of multiple dichlorobenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves the reaction of 2,4-dichlorobenzoyl chloride with carbohydrazide, followed by further reaction with 2,4-dichlorobenzoic acid. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like DMF .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

3-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 3-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. These interactions can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact pathways and targets are still under investigation, but they likely involve the compound’s ability to interfere with protein function and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
  • 4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
  • 2-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Uniqueness

3-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is unique due to its specific arrangement of dichlorobenzoyl groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development .

Properties

CAS No.

765296-82-0

Molecular Formula

C21H12Cl4N2O3

Molecular Weight

482.1 g/mol

IUPAC Name

[3-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C21H12Cl4N2O3/c22-13-4-6-16(18(24)9-13)20(28)27-26-11-12-2-1-3-15(8-12)30-21(29)17-7-5-14(23)10-19(17)25/h1-11H,(H,27,28)/b26-11+

InChI Key

HXURKXNMQAILFC-KBKYJPHKSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)/C=N/NC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)C=NNC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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